molecular formula C17H14O2 B14215083 (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid CAS No. 824425-18-5

(1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B14215083
CAS No.: 824425-18-5
M. Wt: 250.29 g/mol
InChI Key: ZHNPFUFOTKZZQX-QGZVFWFLSA-N
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Description

(1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid: is a chiral compound with a unique cyclopropene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the cyclopropene ring and the carboxylic acid functional group makes it a versatile molecule for chemical transformations and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of 1,3-diphenylpropene using a carbenoid reagent, such as diazomethane, in the presence of a catalyst like copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The cyclopropene ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents onto the cyclopropene ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In organic synthesis, (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: The compound’s chiral nature makes it a valuable tool in studying stereochemistry and chiral recognition processes. It can be used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.

Medicine: Research into the biological activity of this compound has shown potential for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of new drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclopropene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    (1R)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.

    2-Methyl-1,3-diphenylcyclopropane-1-carboxylic acid: A structurally similar compound with a saturated cyclopropane ring instead of a cyclopropene ring.

    1,3-Diphenylcyclopropane-1-carboxylic acid: Another related compound with a different substitution pattern on the cyclopropane ring.

Uniqueness: The uniqueness of (1S)-2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid lies in its combination of a chiral center, a cyclopropene ring, and a carboxylic acid functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

824425-18-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(1S)-2-methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C17H14O2/c1-12-15(13-8-4-2-5-9-13)17(12,16(18)19)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19)/t17-/m1/s1

InChI Key

ZHNPFUFOTKZZQX-QGZVFWFLSA-N

Isomeric SMILES

CC1=C([C@@]1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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